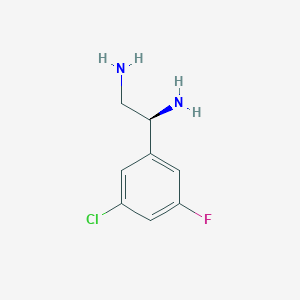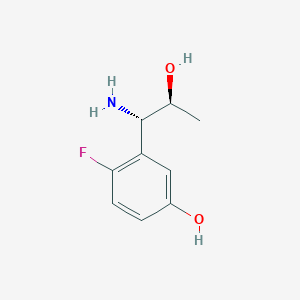
(R)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Amine Introduction: Attachment of the pentan-1-amine chain to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and fluorination reactions under controlled conditions, followed by purification and isolation of the desired product. Specific catalysts and solvents are often used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions may lead to the removal of halogen atoms or reduction of the amine group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as hydroxide ions, alkoxides.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Dehalogenated compounds or amine derivatives.
Substitution Products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-4-fluorophenyl)pentan-1-amine: Similar structure with a different position of the fluorine atom.
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: Chlorine atom instead of bromine.
®-1-(2-Bromo-5-chlorophenyl)pentan-1-amine: Chlorine atom instead of fluorine.
Uniqueness
®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
QHUSJQBWKUOXNX-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)



![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)



![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)

